BSH-IN-1 Exhibits a Unique Gram-Positive vs. Gram-Negative Potency Profile Not Shared by AAA-10
BSH-IN-1 demonstrates a significantly different potency profile against Gram-positive and Gram-negative bacterial BSHs compared to the later-generation pan-inhibitor AAA-10. While both are covalent inhibitors, their relative selectivity differs [1]. BSH-IN-1 is more potent against the Gram-positive B. longum BSH (IC50 = 108 nM) than the Gram-negative B. theta BSH (IC50 = 427 nM). In contrast, AAA-10 is more potent against the Gram-negative B. theta BSH (IC50 = 10 nM) than the Gram-positive B. longum BSH (IC50 = 80 nM) [1][2]. This difference in potency ratios (BSH-IN-1 has a 4-fold preference for B. longum, while AAA-10 has an 8-fold preference for B. theta) indicates that the two inhibitors have distinct enzyme-substrate interactions and will differentially affect the BSH activity of various bacterial communities [1].
| Evidence Dimension | BSH Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | B. longum BSH: 108 nM; B. theta BSH: 427 nM |
| Comparator Or Baseline | AAA-10: B. longum BSH: 80 nM; B. theta BSH: 10 nM |
| Quantified Difference | BSH-IN-1 is 4x more potent against B. longum than B. theta; AAA-10 is 8x more potent against B. theta than B. longum |
| Conditions | In vitro enzyme inhibition assay using recombinant B. longum and B. theta BSH enzymes [1][2]. |
Why This Matters
Researchers targeting specific bacterial populations or studying Gram-positive vs. Gram-negative BSH contributions require a compound with defined, quantifiable potency differences, as demonstrated here for BSH-IN-1 compared to AAA-10.
- [1] Adhikari, A.A., Seegar, T.C., Ficarro, S.B., et al. Development of a covalent inhibitor of gut bacterial bile salt hydrolases. Nat. Chem. Biol. 16(3), 318-326 (2020). View Source
- [2] MedChemExpress. AAA-10 formic Product Information. View Source
